1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
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Overview
Description
1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of thiohydrazonate intermediates. For instance, the reaction of nitrilimine with a suitable precursor can lead to the formation of the desired isoquinoline derivative . Another method involves the use of hypervalent iodine reagents to facilitate intramolecular cyclization under metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to drive the reaction to completion efficiently.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
1-phenyl-1,4-dihydrotetrazole-5-thione: A structurally related compound with similar reactivity.
Uniqueness
1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61704-68-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H15NO/c1-2-10-9-6-4-3-5-8(9)7-11(13)12-10/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
XNBDHWGSZPIZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCCCC2=CC(=O)N1 |
Origin of Product |
United States |
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